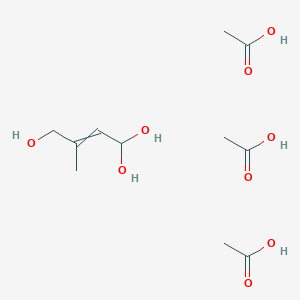
Acetic acid;3-methylbut-2-ene-1,1,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methylbut-2-ene-1,1,4-triol is an organic compound with a unique structure that combines the properties of acetic acid and a triol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylbut-2-ene-1,1,4-triol can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-ene-1,1,4-triol with acetic anhydride under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
Acetic acid;3-methylbut-2-ene-1,1,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyl groups in the triol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
Acetic acid;3-methylbut-2-ene-1,1,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of acetic acid;3-methylbut-2-ene-1,1,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
3-methylbut-2-ene-1,1,4-triol: A similar compound without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the triol structure.
But-2-ene-1,4-diol: A diol with a similar carbon backbone but lacking the acetic acid group.
Uniqueness
Acetic acid;3-methylbut-2-ene-1,1,4-triol is unique due to its combination of acetic acid and triol functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
CAS番号 |
74997-73-2 |
|---|---|
分子式 |
C11H22O9 |
分子量 |
298.29 g/mol |
IUPAC名 |
acetic acid;3-methylbut-2-ene-1,1,4-triol |
InChI |
InChI=1S/C5H10O3.3C2H4O2/c1-4(3-6)2-5(7)8;3*1-2(3)4/h2,5-8H,3H2,1H3;3*1H3,(H,3,4) |
InChIキー |
OQDSQRNJAWSYPI-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(O)O)CO.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


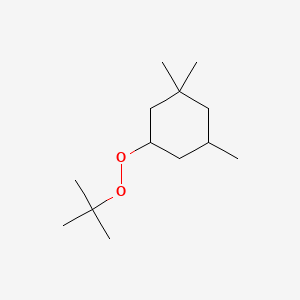

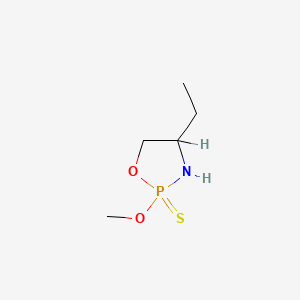
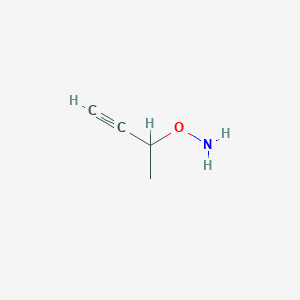
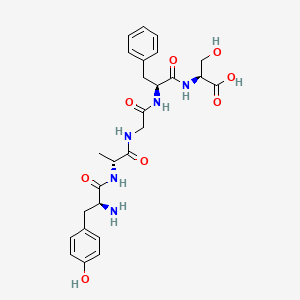


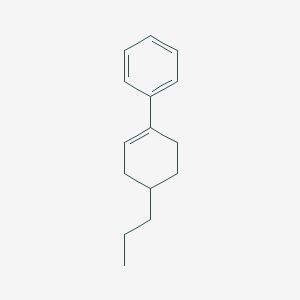


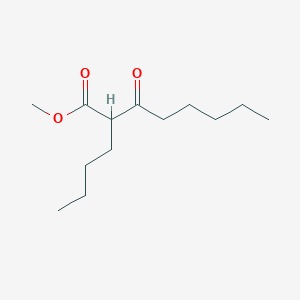
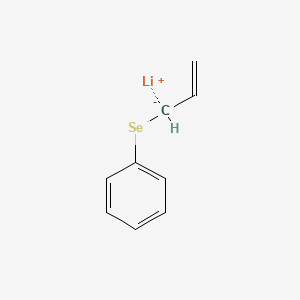
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)

